N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that combines benzofuran, oxadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of Benzofuran-2-carboxylic Acid: This can be synthesized from salicylic acid through cyclization reactions.
Synthesis of 1,3,4-Oxadiazole Ring: The carboxylic acid is converted to its corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.
Coupling with Thiophene-2-yl Acetic Acid: The oxadiazole intermediate is then coupled with thiophene-2-yl acetic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and purity. Solvent recycling and waste minimization strategies would also be implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been studied for various applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: Induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of benzofuran, oxadiazole, and thiophene rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug development and material science applications.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-14(9-11-5-3-7-23-11)17-16-19-18-15(22-16)13-8-10-4-1-2-6-12(10)21-13/h1-8H,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTMKRRXIXRROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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